molecular formula C10H8N4O3 B8607672 4-Amino-6-(4-nitrophenoxy)pyrimidine

4-Amino-6-(4-nitrophenoxy)pyrimidine

Cat. No.: B8607672
M. Wt: 232.20 g/mol
InChI Key: ASLMCNIFOSOQPE-UHFFFAOYSA-N
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Description

4-Amino-6-(4-nitrophenoxy)pyrimidine is a useful research compound. Its molecular formula is C10H8N4O3 and its molecular weight is 232.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8N4O3

Molecular Weight

232.20 g/mol

IUPAC Name

6-(4-nitrophenoxy)pyrimidin-4-amine

InChI

InChI=1S/C10H8N4O3/c11-9-5-10(13-6-12-9)17-8-3-1-7(2-4-8)14(15)16/h1-6H,(H2,11,12,13)

InChI Key

ASLMCNIFOSOQPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=NC(=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chloro-6-(4-nitrophenoxy)pyrimidine (1.04 g, 4.00 mmol) was heated and stirred in an ammonia-ethanol solution (14%, 10 ml) at 110° C. for 15 minutes using an autoclave. The reaction solution was distributed between ethyl acetate and water, the organic layer was washed with 1N aqueous sodium hydroxide, water and saturated saline and dried over anhydrous magnesium sulfate, the drying agent was filtered off and the filtrate was distilled off under reduced pressure. The obtained crude product was subjected to silica gel column chromatography (eluent-ethyl acetate:hexane=1:1), and the fraction containing the target substance was concentrated to obtain the title compound (306 mg, 1.32 mmol, 33%) as colorless crystals.
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1.04 g
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reactant
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10 mL
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Yield
33%

Synthesis routes and methods II

Procedure details

To a suspension of tert-butyl 6-(4-nitrophenoxy)pyrimidin-4-ylcarbamate (1.22 g, 85% purity, 3.12 mmol) in DCM (12.0 mL) was added TFA (1.4 mL, 18.4 mmol) and the reaction mixture stirred at RT for 1 hr. An additional aliquot of TFA (0.70 mL) was added and the mixture was kept at RT for 15 hr and was then evaporated in vacuo. The residue was partitioned between EtOAc (50 mL) and saturated aq NaHCO3 solution (50 mL) and the organic layer was separated and washed with brine (25 mL) and then dried (MgSO4). Evaporation of the volatiles in vacuo the title compound as a yellow solid (0.66 g, 89%); Rt 1.38 min (Method 2); m/z 233 (M−H)+ (ES+).
Name
tert-butyl 6-(4-nitrophenoxy)pyrimidin-4-ylcarbamate
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1.22 g
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reactant
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Quantity
12 mL
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solvent
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1.4 mL
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0.7 mL
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